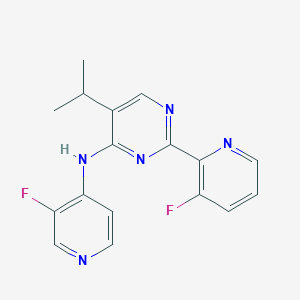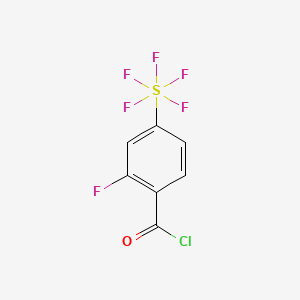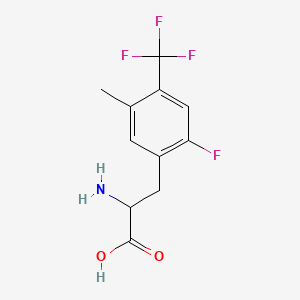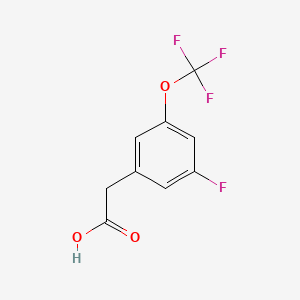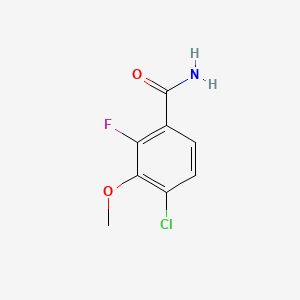![molecular formula C13H19NO B1399897 [1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine CAS No. 1339577-19-3](/img/structure/B1399897.png)
[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine
Vue d'ensemble
Description
[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine: This compound is characterized by its molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine typically involves the reaction of 2-methylphenol with 1-bromo-2-cyclopropylethane in the presence of a base such as potassium carbonate . The resulting intermediate is then reacted with methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using agents such as or to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine: can be compared with other similar compounds such as:
- 1-Cyclopropyl-2-(2-chlorophenoxy)ethylamine
- 1-Cyclopropyl-2-(2-fluorophenoxy)ethylamine
- 1-Cyclopropyl-2-(2-bromophenoxy)ethylamine
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical properties and applications. The unique combination of the cyclopropyl group and the 2-methylphenoxy moiety in This compound
Propriétés
IUPAC Name |
1-cyclopropyl-N-methyl-2-(2-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-5-3-4-6-13(10)15-9-12(14-2)11-7-8-11/h3-6,11-12,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAIFAYVRXCBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C2CC2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride](/img/structure/B1399814.png)
![1H-pyrrolo[2,3-c]pyridin-7-ylmethanol](/img/structure/B1399815.png)
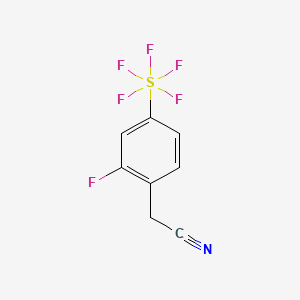
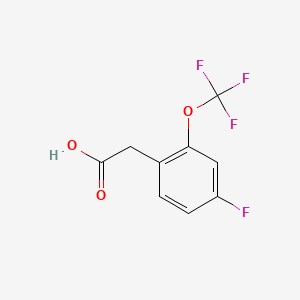
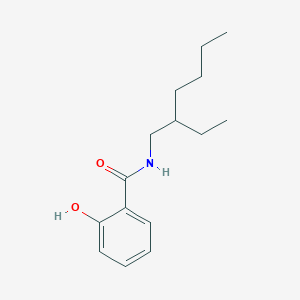
![1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1399824.png)
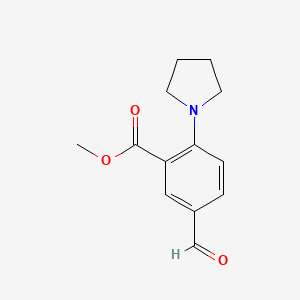
![Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate](/img/structure/B1399826.png)
